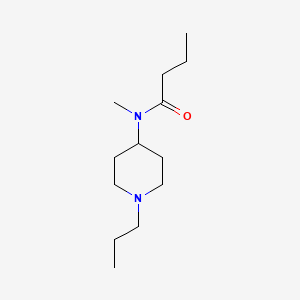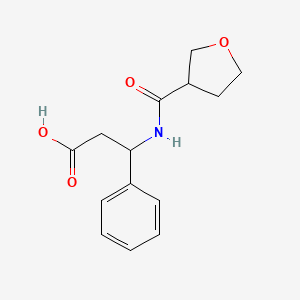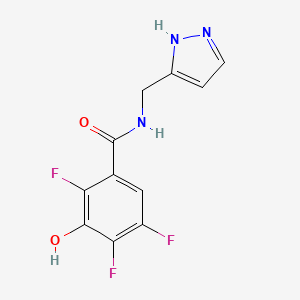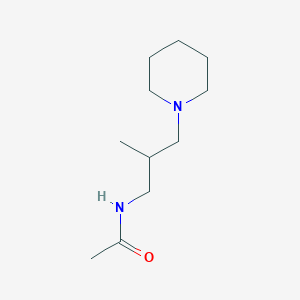
N-methyl-N-(1-propylpiperidin-4-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(1-propylpiperidin-4-yl)butanamide, also known as MPBP, is a synthetic compound that belongs to the class of piperidine derivatives. MPBP has been widely studied due to its potential applications in scientific research.
Applications De Recherche Scientifique
N-methyl-N-(1-propylpiperidin-4-yl)butanamide has been used in scientific research as a tool to study various aspects of the nervous system. It has been shown to bind to and activate the sigma-1 receptor, which is involved in modulating neuronal activity and neurotransmitter release. N-methyl-N-(1-propylpiperidin-4-yl)butanamide has also been used as a tracer in positron emission tomography (PET) studies to investigate the distribution and binding of sigma-1 receptors in the brain.
Mécanisme D'action
N-methyl-N-(1-propylpiperidin-4-yl)butanamide binds to the sigma-1 receptor with high affinity and acts as an agonist, activating downstream signaling pathways. The sigma-1 receptor is involved in regulating calcium homeostasis, modulating ion channel activity, and regulating the release of neurotransmitters. N-methyl-N-(1-propylpiperidin-4-yl)butanamide has been shown to enhance the release of dopamine, norepinephrine, and serotonin, which are important neurotransmitters involved in mood regulation and reward processing.
Biochemical and Physiological Effects
N-methyl-N-(1-propylpiperidin-4-yl)butanamide has been shown to produce a range of biochemical and physiological effects in animal models. It has been shown to increase locomotor activity and induce hyperthermia, suggesting a stimulant-like effect. N-methyl-N-(1-propylpiperidin-4-yl)butanamide has also been shown to produce anxiolytic and antidepressant-like effects, possibly through its modulation of the sigma-1 receptor and downstream signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-(1-propylpiperidin-4-yl)butanamide has several advantages as a research tool, including its high affinity for the sigma-1 receptor and its ability to cross the blood-brain barrier. However, there are also some limitations to its use in lab experiments. N-methyl-N-(1-propylpiperidin-4-yl)butanamide has been shown to produce dose-dependent toxicity and can induce seizures at high doses. Additionally, there is limited information available on the long-term effects of N-methyl-N-(1-propylpiperidin-4-yl)butanamide on the nervous system.
Orientations Futures
There are several potential future directions for research on N-methyl-N-(1-propylpiperidin-4-yl)butanamide. One area of interest is its potential use as a therapeutic agent for the treatment of neurological and psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to elucidate the downstream signaling pathways activated by N-methyl-N-(1-propylpiperidin-4-yl)butanamide and its effects on neurotransmitter release and calcium homeostasis. Finally, more research is needed to investigate the long-term effects of N-methyl-N-(1-propylpiperidin-4-yl)butanamide on the nervous system and its potential for abuse and addiction.
Méthodes De Synthèse
N-methyl-N-(1-propylpiperidin-4-yl)butanamide can be synthesized through a multi-step process involving the reaction of 4-piperidone with propylamine, followed by N-methylation with methyl iodide. The resulting product is then subjected to a reductive amination reaction with 4-butanal to yield N-methyl-N-(1-propylpiperidin-4-yl)butanamide.
Propriétés
IUPAC Name |
N-methyl-N-(1-propylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-4-6-13(16)14(3)12-7-10-15(9-5-2)11-8-12/h12H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGYOLOVLSQEOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)C1CCN(CC1)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-propylpiperidin-4-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(1-adamantylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7587337.png)
![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amine](/img/structure/B7587342.png)
![2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile](/img/structure/B7587352.png)

![3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide](/img/structure/B7587367.png)
![(2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B7587376.png)
![2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acid](/img/structure/B7587381.png)

![2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587400.png)
![4-[4-[(Cyclopropylamino)methyl]pyrazol-1-yl]benzonitrile](/img/structure/B7587404.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587410.png)


